REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[CH:7]=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])([O-])=O.O.O.Cl[Sn]Cl>CCO>[CH2:12]([O:11][C:9](=[O:10])[CH:8]=[CH:7][C:6]1[CH:14]=[CH:15][CH:16]=[C:4]([NH2:1])[CH:5]=1)[CH3:13] |f:1.2.3|
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after the reaction the solvent
|
Type
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CONCENTRATION
|
Details
|
was concentrated in vacuo, Rochelle's salt and saturated NaHCO3 (1:1, 80 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with EtOAc (3×40 mL)
|
Type
|
WASH
|
Details
|
washed with Rochelle's salt/saturated NaHCO3 solution (2×40 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=CC1=CC(=CC=C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |